Zirconyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium oxide, also known as zirconia, is a crystalline oxide of zirconium. When used as a catalyst support and sulfated, it becomes a highly effective solid acid catalyst. Sulfated zirconium oxide is known for its high thermal stability, strong acidity, and excellent catalytic properties, making it a valuable material in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfated zirconium oxide can be synthesized using several methods, including the sol-gel technique, hydrothermal synthesis, and impregnation methods. One common approach involves the impregnation of zirconium oxide with sulfuric acid, followed by calcination at high temperatures to achieve the desired sulfated form .

Industrial Production Methods

In industrial settings, sulfated zirconium oxide is often produced using large-scale sol-gel processes. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of sulfuric acid, followed by drying and calcination to obtain the final product .

Análisis De Reacciones Químicas

Reaction with Water

Zirconium sulfate is water-soluble . When it dissolves in water, it generates heat and forms a strongly acidic solution . Zirconium sulfate reacts with water vapor to produce zirconium hydroxide and sulfuric acid .

Reactions with Other Chemicals

- Carbonates, Oxalates, and Phosphates: The reactivity of zirconium basic sulfate with carbonate, oxalate, and phosphate reagents depends on the possibility of replacing oxo- and hydroxo-ligands . This reactivity decreases as the precipitation temperature increases. Less reactive zirconium basic sulfates interact with carbonate and oxalate reagents at 25°C without changing basicity. With phosphate reagents, the basicity decreases, leading to the formation of a monophosphate with a basicity of approximately 20%. More reactive zirconium basic sulfates, obtained without heating, can have their oxo- and hydroxo groups entirely replaced by acido-ligands, forming unhydrolyzed compounds .

- Molten Alkali-Metal Nitrates/Nitrites: Thermogravimetry reveals multi-stage reactions between Zr(SO₄)₂ and molten alkali-metal nitrates, forming poorly crystallized mixtures of tetragonal and monoclinic zirconia . Using NaNO₃ results in incomplete transformations. Adding NaCl or using LiNO₃-KNO₃ completes the reaction. Increasing basicity by adding Na₂CO₃ also has the same effect, assuming Na₂ZrO₃ forms along with ZrO₂. Pure and finely divided tetragonal zirconia is produced via a single-stage reaction at temperatures below 300 °C when the medium's basicity is increased by replacing LiNO₃–KNO₃ with NaNO₂–KNO₃ .

- Ammonia and Methyl Alcoholic Solutions: Zirconium sulfate reacts with ammonia in methyl alcoholic solutions .

- Sodium Carbonate: Zirconium sulfate interacts with sodium carbonate in aqueous solutions .

- Sulfuric Acid: Zirconium sulfate is soluble in sulfuric acid . Zirconium basic sulfate can react with sulfuric acid to form zirconium acid sulfate, potentially H₂ZrO(SO₄)₂-3H₂O, which can then be calcined to form zirconium oxide .

- Hydrochloric Acid: Alkali metal zirconylosilicates and/or zirconates and silicates react with hydrochloric acid to form zirconyl chloride .

- Fluorine Compounds: A zirconium compound can be converted to a fluoride or calcined in the presence of fluorine (as hydrogen fluoride, ammonium fluoride, or a metal fluoride) . The fluorine may cause silica to volatilize as SiF₄ or another volatile fluoride .

Hydrolysis

Zirconyl chloride and sulfate undergo hydrolysis .

Reactions in Industrial Processes

- Catalysis: Zirconium sulfate tetrahydrate is used as a catalyst or catalyst support in chemical reactions like organic synthesis, hydrolysis, and polymerization . It is also utilized in catalytic cracking and polymerization in the petrochemical and plastics industries and in the production of fine chemicals and pharmaceuticals .

- Leather Tanning: Zirconium sulfate can be used as a tanning agent for white leather, making the leather surface delicate and elastic .

- Zirconium Compound Preparation: It serves as a raw material for preparing other zirconium compounds . Zirconium sulfate is a precursor in the production of zirconium carbonate, zirconium oxide, and zirconium hydroxide .

- Basic Zirconium Sulfate Precipitation: Zirconium can be recovered from sulfuric acid leach solutions using a basic zirconium sulfate precipitation method . Niobium is precipitated first by adjusting the pH to approximately 1.0. After partially removing sulfate ions by adding CaCl₂ (120 g per 1 L solution), a basic zirconium sulfate precipitate is obtained by adjusting the pH to ~1.6 and maintaining the solution at 75 °C for 60 minutes .

Reactivity Profile

Aqueous solutions of zirconium sulfate are acidic and can corrode aluminum and other metals .

Aplicaciones Científicas De Investigación

Sulfated zirconium oxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including isomerization, oxidation, and reduction

Biology: Its strong acidic properties make it useful in biochemical reactions and processes

Medicine: Sulfated zirconium oxide is explored for its potential in drug delivery systems and as a component in biomedical devices

Industry: It is widely used in the petroleum industry for hydrocracking and isomerization processes, as well as in the production of fine chemicals

Mecanismo De Acción

The mechanism by which sulfated zirconium oxide exerts its catalytic effects involves the formation of Brønsted acids on its surface. These acidic sites facilitate various chemical reactions by providing protons to reactants, thereby increasing the reaction rate. The presence of sulfate groups enhances the acidity and stability of the catalyst, making it more effective in catalytic processes .

Comparación Con Compuestos Similares

Similar Compounds

Tungsten-doped zirconium oxide: Similar to sulfated zirconium oxide, but with tungsten as an additional dopant to enhance catalytic properties

Rhenium-doped zirconium oxide: Another variant with rhenium as a dopant, used for specific catalytic applications

Cu/Ni-doped sulfated zirconium oxide: A multifunctional bimetallic nanocatalyst with copper and nickel dopants, used for efficient catalytic processes

Uniqueness

Sulfated zirconium oxide stands out due to its high acidity, thermal stability, and versatility in various catalytic reactions. Its ability to act as a strong acid catalyst makes it unique compared to other doped zirconium oxides .

Propiedades

Número CAS |

15578-19-5 |

|---|---|

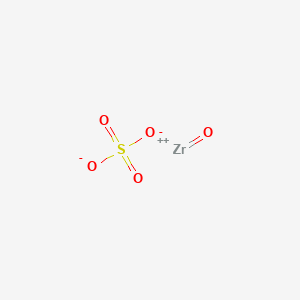

Fórmula molecular |

H2O5SZr |

Peso molecular |

205.295 |

Nombre IUPAC |

oxozirconium;sulfuric acid |

InChI |

InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |

Clave InChI |

MUQTVKGKJFTFJV-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)O.O=[Zr] |

Sinónimos |

zirconylsulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.